N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE
Description
This compound is a thiazolidinone-based acetamide derivative featuring a (5Z)-configured sulfanylidene moiety, a methoxy-substituted phenoxy group, and a 3-hydroxyphenyl acetamide side chain. The thiazolidinone core is a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-hydroxyphenyl group may contribute to hydrogen bonding, while the methoxy and sulfanylidene substituents modulate electronic properties and solubility.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S2/c1-31-21-12-16(13-22-24(30)27(25(33)34-22)18-7-3-2-4-8-18)10-11-20(21)32-15-23(29)26-17-6-5-9-19(28)14-17/h2-14,28H,15H2,1H3,(H,26,29)/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZVSWQAWADSNO-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-hydroxyphenylamine, 2-methoxy-4-formylphenol, and 3-phenyl-2-thioxothiazolidin-4-one. The key steps in the synthesis may involve:
- Formation of an imine intermediate by reacting 3-hydroxyphenylamine with 2-methoxy-4-formylphenol.
- Cyclization of the imine intermediate with 3-phenyl-2-thioxothiazolidin-4-one to form the thiazolidinone ring.
- Final coupling reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the thiazolidinone ring would yield a thiazolidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular pathways is beneficial.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Binding to a receptor and altering its activity, either as an agonist or antagonist.
Pathway Modulation: Interacting with specific signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of Thiazolidinone-Based Acetamides
Key Differences and Implications
- Sulfanylidene vs. Sulfonyl/Thioxo Groups : The target compound’s sulfanylidene (–S–) group offers intermediate electronegativity between the sulfonyl (–SO₂–) group () and thioxo (=S) group (). This balance may optimize interactions with both hydrophobic and polar regions of enzyme active sites.
- Substituents on the Acetamide Side Chain: The 3-hydroxyphenyl group (target) vs. The hydroxyl group in the target compound may improve solubility but increase susceptibility to glucuronidation.
- Z-Configuration : The (5Z) geometry in the target compound and analogues () ensures planar conjugation, critical for π-π stacking with aromatic residues in target proteins.
Research Findings and Bioactivity Correlations
Computational and Analytical Insights
- Molecular Networking: Cosine similarity scores () suggest the target compound clusters with other thiazolidinones (e.g., ) due to shared fragmentation patterns in MS/MS spectra.
- Tanimoto Coefficients : Morgan fingerprint analysis () indicates a Tanimoto score >0.5 between the target and ’s compound, implying similar bioactivity profiles.
- Docking Affinity : Structural motif classification () predicts that the sulfanylidene group in the target compound may interact with cysteine residues in enzymes like COX-2 or kinases, unlike sulfonyl-containing analogues.
Biological Activity
N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Thiazolidine Derivative : The compound is synthesized through the condensation of 3-hydroxyphenyl derivatives with thiazolidine precursors.
- Functionalization : Subsequent functionalization introduces methoxy and phenoxy groups, enhancing the biological activity of the compound.
Biological Activity
The biological activities of this compound have been evaluated in various studies, demonstrating significant potential in several areas:
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains and fungi. For instance:
- Antibacterial Effects : Compounds with similar thiazolidine structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Certain derivatives have shown effectiveness against fungal pathogens like Candida spp. and Aspergillus spp. .
Antioxidant Activity
The antioxidant potential of N-(3-HYDROXYPHENYL)-2-(2-METHOXY...) has been highlighted in studies focusing on its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory conditions. The presence of hydroxyl and methoxy groups is believed to enhance its anti-inflammatory activity by modulating signaling pathways involved in inflammation .
Case Studies
Several case studies illustrate the biological efficacy of compounds structurally related to N-(3-HYDROXYPHENYL)-2-(2-METHOXY...):
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Antimicrobial Evaluation : A study synthesized various thiazolidine derivatives, including those similar to N-(3-HYDROXYPHENYL)..., which showed promising antimicrobial activity against Staphylococcus aureus and E. coli.
Compound Activity Against S. aureus Activity Against E. coli S20 MIC = 32 µg/mL MIC = 64 µg/mL S16 MIC = 16 µg/mL MIC = 32 µg/mL - Anti-inflammatory Study : Another investigation reported that compounds with similar structural motifs inhibited TNF-alpha production in macrophages by approximately 50%, indicating significant anti-inflammatory potential.
The biological activity of N-(3-HYDROXYPHENYL)-2-(2-METHOXY...) can be attributed to:
- Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : Methoxy and phenoxy groups contribute to hydrophobic interactions, which may stabilize the binding of the compound to its biological targets.
Q & A
Basic: What synthetic strategies are effective for constructing the thiazolidinone core in this compound?
Answer:
The thiazolidinone core can be synthesized via cyclization reactions using mercaptoacetic acid derivatives and α,β-unsaturated carbonyl precursors. A typical approach involves:
Condensation : Reacting 4-oxo-3-phenyl-1,3-thiazolidine-2-thione with an aldehyde under basic conditions to form the methylidene linkage .
Coupling Agents : Use of (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and N,N-diisopropylethylamine (DIPEA) to activate carboxylic acid intermediates for amide bond formation .
Purification : Flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70) to isolate intermediates .
Basic: How can researchers optimize the condensation reaction between phenolic and thiazolidinone components?
Answer:
Optimization involves:
Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness .
Temperature Control : Room temperature for coupling reactions to avoid side products (e.g., epimerization) .
Stoichiometry : A 1:1.1 molar ratio of amine to activated ester to ensure complete conversion .
Monitoring : TLC or LC-MS to track reaction progress and adjust time (typically 2–4 hours) .
Advanced: How should Z/E isomerism in the thiazolidinone-methylidene moiety be addressed?
Answer:
Chiral Separation : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO₂ (20% modifier, 5 mL/min flow rate) to resolve isomers .
Stereochemical Confirmation : Compare retention times (e.g., 1.610 vs. 2.410 minutes) and assign configurations via NOESY NMR or X-ray crystallography .
Synthetic Control : Adjust reaction conditions (e.g., low-temperature coupling) to favor the desired (5Z) configuration .
Advanced: What analytical techniques are critical for characterizing this compound?
Answer:
Data Contradiction: How to resolve discrepancies in biological activity data between batches?
Answer:
Purity Analysis : Re-examine batches via HPLC to rule out isomer contamination or byproducts (e.g., unreacted starting materials) .
Stereochemical Consistency : Ensure chiral separations achieve >98% enantiomeric excess (ee) to eliminate confounding stereoisomers .
Crystallography : Compare X-ray structures of active vs. inactive batches to identify conformational differences .
Reaction Parameter Audit : Retrospectively analyze variables (e.g., solvent polarity, catalyst aging) using Design of Experiments (DoE) .
Basic: What safety precautions are essential during synthesis?
Answer:
Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with sulfanylidene intermediates .
Waste Disposal : Neutralize acidic/basic waste (e.g., iron powder reduction byproducts) before disposal .
Advanced: How to model the compound’s binding affinity computationally?
Answer:
Docking Studies : Use AutoDock Vina with the thiazolidinone core as a rigid scaffold and phenolic groups as flexible side chains .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the (5Z) configuration in aqueous solution .
QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. hydroxyl) with activity using Gaussian-based DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
